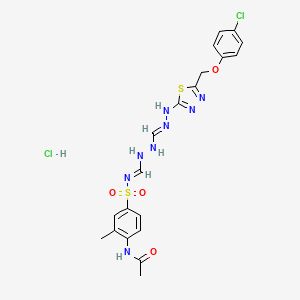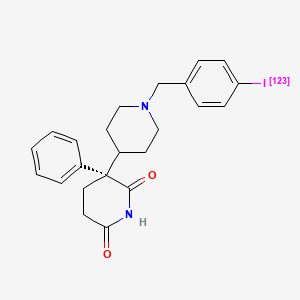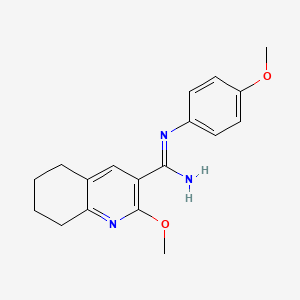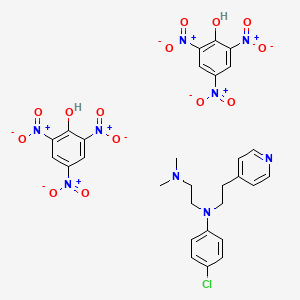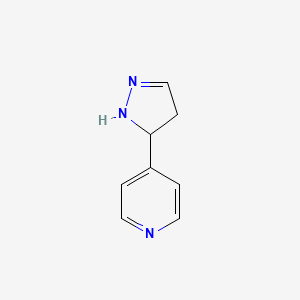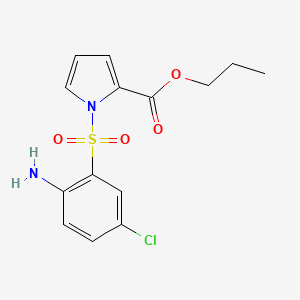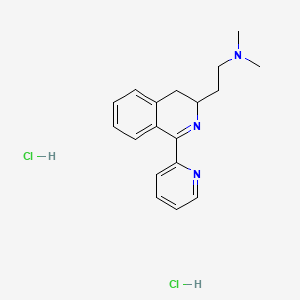
1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a thienyl group attached to a triazolo-benzoxazine scaffold, which imparts distinct chemical and biological properties.
Méthodes De Préparation
The synthesis of 1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thienyl-substituted hydrazonoyl halides with benzoxazine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts such as triethylamine and solvents like ethanol or acetonitrile to facilitate the cyclization process .
Industrial production methods for this compound may involve optimization of the reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Analyse Des Réactions Chimiques
1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or methanol. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Medicine: Its potential as a pharmacophore has been explored in the design of novel drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, leading to changes in cell signaling and function .
Comparaison Avec Des Composés Similaires
1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine can be compared with other similar heterocyclic compounds such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
1,3,4-Thiadiazole: Exhibits a broad spectrum of biological activities, including antimicrobial and anticancer effects.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine: Studied for its pharmacological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the combination of thienyl and triazolo-benzoxazine moieties, which impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
93299-72-0 |
|---|---|
Formule moléculaire |
C13H9N3OS |
Poids moléculaire |
255.30 g/mol |
Nom IUPAC |
1-thiophen-2-yl-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazine |
InChI |
InChI=1S/C13H9N3OS/c1-2-5-10-9(4-1)16-12(8-17-10)14-15-13(16)11-6-3-7-18-11/h1-7H,8H2 |
Clé InChI |
ULIWGJAXQWZSFZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=NN=C(N2C3=CC=CC=C3O1)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



